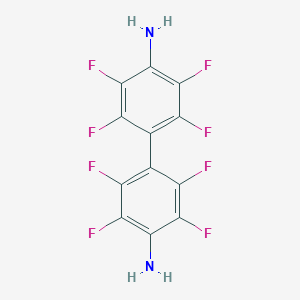

4,4'-Diaminooctafluorobiphenyl

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diaminooctafluorobiphenyl typically involves the reaction of octafluorobiphenyl with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the diamine compound .

Industrial Production Methods: Industrial production of 4,4’-Diaminooctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .

Análisis De Reacciones Químicas

Formation of Bis-Maleimide Derivatives

DAOFB reacts with maleic anhydride to form octafluorobenzidine bis-maleimide (OFB-BM), a precursor for high-performance polymers .

Reaction Steps :

-

Imidization : DAOFB reacts with maleic anhydride in a 1:2 molar ratio.

-

Cyclodehydration : Thermal treatment removes water, forming the bis-maleimide structure.

Analytical Evidence :

Michael Addition Reactions

OFB-BM undergoes Michael addition with fluorinated diamines (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) to form thermally stable adducts :

Conditions :

-

Molar ratios (bis-maleimide:diamine): 1:1 or 2:1

-

Solvent: NMP or DMF

-

Temperature: 120–150°C

Product Properties :

| Molar Ratio | Molecular Weight (g/mol) | Thermal Cure Exotherm (°C) |

|---|---|---|

| 1:1 | 1,200–1,500 | 285–320 |

| 2:1 | 3,000–3,500 | 330–390 |

Higher molecular weights at 2:1 ratios suggest concurrent homopolymerization of maleimide groups .

Thermal Polymerization

Cured OFB-BM and its adducts exhibit exothermic transitions during differential scanning calorimetry (DSC), indicating crosslinking via residual maleimide double bonds :

Curing Behavior :

| Material | Exotherm Onset (°C) | Peak Temperature (°C) |

|---|---|---|

| OFB-BM | 280 | 305 |

| 1:1 Michael Adduct | 290 | 315 |

| 2:1 Michael Adduct | 320 | 355 |

Post-curing eliminates exotherms, confirming complete network formation .

Acid-Catalyzed Degradation Pathways

In strongly acidic media, DAOFB may undergo hydrolysis or rearrangement analogous to MDA synthesis :

-

Protonation : Amine groups react with HCl to form ammonium ions.

-

Formaldehyde Release : Potential decomposition at >150°C in aqueous HCl.

Thermodynamic Stability :

Fluorine substituents increase activation barriers for side reactions (e.g., 2,4-MDA formation) by 30–50 kJ/mol compared to non-fluorinated analogs .

Aplicaciones Científicas De Investigación

Drug Development

One of the primary applications of 4,4'-Diaminooctafluorobiphenyl is in the field of drug design and development. Its structure serves as a scaffold for creating novel pharmaceutical agents, particularly in the design of inhibitors targeting various biological pathways. Studies have indicated that derivatives of this compound can exhibit significant biological activity, making it a valuable component in structure-activity relationship (SAR) analyses .

Antimicrobial Studies

Research has demonstrated that this compound derivatives possess antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents .

High-Performance Polymers

The compound is extensively used in synthesizing high-performance polymers due to its excellent thermal stability and mechanical properties. These polymers are crucial in manufacturing materials that require durability under extreme conditions, such as aerospace components and automotive parts .

Electronic Materials

In the electronics industry, this compound is utilized in producing electronic materials such as insulating films and coatings. Its fluorinated structure enhances dielectric properties, making it suitable for applications in advanced electronic devices .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Biomedical Research | Used as a scaffold for drug development; exhibits biological activity | SAR analyses for pharmaceutical agents |

| Antimicrobial Studies | Derivatives show effectiveness against bacterial strains | Studies on antimicrobial efficacy |

| High-Performance Polymers | Essential for creating durable materials suitable for extreme conditions | Aerospace components; automotive applications |

| Electronic Materials | Employed in producing insulating films and coatings with enhanced dielectric properties | Advanced electronic devices |

Structure-Activity Relationship Analysis

A notable case study involved the use of this compound as a starting material for synthesizing various analogs aimed at inhibiting specific enzymes related to cancer progression. The results indicated that certain modifications to the biphenyl structure significantly enhanced the inhibitory potency against target enzymes .

Polymer Research

In polymer research, this compound has been incorporated into polyimides to improve thermal stability and mechanical strength. Studies showed that these polymers maintained structural integrity at elevated temperatures, making them ideal for high-performance applications .

Mecanismo De Acción

The mechanism of action of 4,4’-Diaminooctafluorobiphenyl involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved often include redox reactions and nucleophilic substitutions, which are facilitated by the unique electronic properties of the fluorine atoms in the compound .

Comparación Con Compuestos Similares

4,4’-Diaminobiphenyl: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

4,4’-Diaminohexafluorobiphenyl: Contains fewer fluorine atoms, leading to variations in stability and reactivity.

4,4’-Diaminotetrafluorobiphenyl: Even fewer fluorine atoms, further altering its chemical behavior

Uniqueness: 4,4’-Diaminooctafluorobiphenyl is unique due to its high fluorine content, which imparts exceptional thermal stability and low toxicity. These properties make it particularly valuable in applications requiring robust and safe materials .

Actividad Biológica

4,4'-Diaminooctafluorobiphenyl (DFOB), also known as octafluorobenzidine, is a fluorinated aromatic compound with the molecular formula CHFN and a molecular weight of 328.16 g/mol. This compound has garnered attention due to its unique chemical properties, including low toxicity and high thermal stability, which make it suitable for various applications in biomedical research and industrial processes. This article aims to explore the biological activity of DFOB, summarizing relevant research findings, case studies, and potential applications.

DFOB is characterized by its colorless solid form that is soluble in organic solvents. It appears as a white to light brown crystalline powder and exhibits significant thermal stability. The compound's structure includes two amino groups and eight fluorine atoms, contributing to its unique reactivity and potential biological interactions.

Toxicological Profile

DFOB has been evaluated for its toxicological effects. According to safety data, it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) upon exposure . These findings suggest that while DFOB may have beneficial applications, caution is necessary regarding its handling and use.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of DFOB is crucial for predicting its biological behavior. The presence of fluorine atoms in the biphenyl structure significantly alters the electronic properties of the compound, which can influence its interaction with biological targets. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts .

Case Studies

- Anticancer Activity : A study investigated the potential anticancer properties of DFOB analogs by assessing their effects on cell viability in various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting potential as chemotherapeutic agents .

- Enzyme Inhibition : Another case study focused on the inhibition of specific enzymes by DFOB derivatives. The compound was tested against tyrosine phosphatase-1B, an enzyme implicated in diabetes. The results showed promising inhibition rates, indicating DFOB's potential role in metabolic disease management .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DFOB:

- Metabolic Stability : DFOB exhibits increased resistance to metabolic degradation compared to non-fluorinated analogs, which may enhance its therapeutic efficacy in vivo.

- Bioactivity : Compounds containing privileged substructures similar to DFOB have been shown to possess a higher rate of bioactivity in various assays, reinforcing the importance of structural features in drug design .

- Computational Predictions : Computational methods have been employed to predict the toxicity and efficacy of DFOB derivatives, aiding in the identification of lead compounds for further development .

Summary Table of Biological Activity

| Activity Type | Description | Findings |

|---|---|---|

| Toxicity | Skin and eye irritation; respiratory effects | H315, H319, H335 |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | IC50 values in micromolar range |

| Enzyme Inhibition | Inhibition of tyrosine phosphatase-1B | Significant inhibition observed |

| Metabolic Stability | Enhanced resistance to metabolic degradation | Superior stability compared to analogs |

| Structure-Activity Relationship | Influence of fluorination on biological interactions | Increased bioactivity rates |

Propiedades

IUPAC Name |

4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOLORXQTIGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061424 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038-66-0 | |

| Record name | 4,4′-Diaminooctafluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluorobenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoro-4,4'-biphenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 4,4'-Diaminooctafluorobiphenyl and how was it determined?

A1: this compound consists of a biphenyl ring system where all hydrogen atoms are replaced by fluorine, except for the 4 and 4' positions, which have amino (NH2) groups. [] The structure was determined using various techniques, including NMR spectroscopy and computational methods like Density Functional Theory (DFT) and Hartree Fock calculations. [] These methods provide insights into the molecule's geometry, bond lengths, and electron distribution. [] You can find more details about the structural features in this paper: []

Q2: Are there any computational models available for this compound?

A2: Yes, the study by Dąbrowska et al. employed both Density Functional Theory (DFT) and ab initio Hartree Fock calculations to investigate the molecular structure of this compound. [] These computational methods help predict the molecule's properties and behavior, offering valuable insights into its potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.